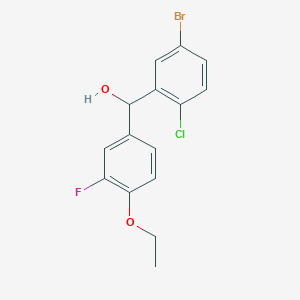
(5-Bromo-2-chlorophenyl)(4-ethoxy-3-fluorophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-2-chlorophenyl)(4-ethoxy-3-fluorophenyl)methanol is an organic compound that contains bromine, chlorine, ethoxy, and fluorine substituents on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-chlorophenyl)(4-ethoxy-3-fluorophenyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-chlorobenzaldehyde and 4-ethoxy-3-fluorobenzyl alcohol.
Grignard Reaction: The Grignard reagent is prepared by reacting 4-ethoxy-3-fluorobenzyl bromide with magnesium in anhydrous ether. This Grignard reagent is then reacted with 5-bromo-2-chlorobenzaldehyde to form the desired product.
Reaction Conditions: The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-chlorophenyl)(4-ethoxy-3-fluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of (5-Bromo-2-chlorophenyl)(4-ethoxy-3-fluorophenyl)ketone.
Reduction: Formation of (5-Bromo-2-chlorophenyl)(4-ethoxy-3-fluorophenyl)alkane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: (5-Bromo-2-chlorophenyl)(4-ethoxy-3-fluorophenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.
Biology
Biological Probes: The compound can be used as a probe to study biological processes and interactions due to its unique chemical properties.
Medicine
Drug Development:
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of (5-Bromo-2-chlorophenyl)(4-ethoxy-3-fluorophenyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanol
- (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanol
- (5-Bromo-2-chlorophenyl)(4-methoxy-3-fluorophenyl)methanol
Uniqueness
- Substituent Effects : The presence of both ethoxy and fluorine substituents on the phenyl ring imparts unique chemical and physical properties to (5-Bromo-2-chlorophenyl)(4-ethoxy-3-fluorophenyl)methanol, distinguishing it from similar compounds.
- Reactivity : The combination of bromine, chlorine, ethoxy, and fluorine groups influences the reactivity and selectivity of the compound in various chemical reactions.
Properties
Molecular Formula |
C15H13BrClFO2 |
|---|---|
Molecular Weight |
359.62 g/mol |
IUPAC Name |
(5-bromo-2-chlorophenyl)-(4-ethoxy-3-fluorophenyl)methanol |
InChI |
InChI=1S/C15H13BrClFO2/c1-2-20-14-6-3-9(7-13(14)18)15(19)11-8-10(16)4-5-12(11)17/h3-8,15,19H,2H2,1H3 |
InChI Key |
NBXDEJGLPKMAHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C2=C(C=CC(=C2)Br)Cl)O)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














